Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: 1454906-58-1) is a fluorinated and iodinated oxazolidine derivative characterized by its unique stereoelectronic properties. The compound features:
- A fluoromethyl group at position 4, enhancing lipophilicity and metabolic stability.
- 2,2-dimethyl and tert-butyl carboxylate groups that confer steric protection to the oxazolidine ring, improving synthetic stability.
The compound is available at 95% purity (via chromatographic purification) and is structurally confirmed by NMR and mass spectrometry .
Properties
Molecular Formula |
C17H23FINO3 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H23FINO3/c1-16(2,3)23-15(21)20-13(10-18)14(22-17(20,4)5)11-6-8-12(19)9-7-11/h6-9,13-14H,10H2,1-5H3 |
InChI Key |
DJNVCAIYGJEVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(C(O1)C2=CC=C(C=C2)I)CF)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Low-Temperature Alkylation Using Sodium Hexamethyldisilazane
A widely cited method involves the use of sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) at cryogenic temperatures (-70°C to -65°C) to deprotonate intermediates and facilitate nucleophilic alkylation. In a representative procedure:
- A solution of N-(5-((4,4'-tolylphosphono)-methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methyl methanesulfonamide is dissolved in THF and cooled to -70°C.
- NaHMDS (1.1 equiv) is added to generate a strong base, followed by dropwise addition of tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate .
- The reaction is stirred for 2 hours, quenched with water, and extracted with n-heptane to yield the product with 82% yield and E/Z stereoselectivity >99.8:0.2 .
Key Advantages :
- Cryogenic conditions minimize side reactions, enhancing stereochemical control.
- NaHMDS acts as a non-nucleophilic base, preventing undesired eliminations.
Potassium Carbonate-Mediated Coupling in Dimethyl Sulfoxide
An alternative approach employs potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures (70–80°C). This method leverages the polar aprotic nature of DMSO to stabilize charged intermediates:
- A mixture of 4-(4-fluorophenyl)-5-(diphenylpropanoylphosphonium bromide)-6-isopropyl-2-[(N-methyl-N-methanesulfonamido)]pyrimidine and tert-butyl (4R-cis)-6-aldehyde-2,2-dimethyl-1,3-dioxane-4-acetate is heated with K₂CO₃.
- After reaction completion, the mixture is extracted with toluene and crystallized in methanol , yielding 71.1–82.3% product with 99.7% HPLC purity .
Mechanistic Insights :
- K₂CO₃ facilitates deprotonation and subsequent aldol condensation.
- DMSO enhances reaction kinetics by stabilizing enolate intermediates.
Cesium Fluoride-Promoted Reaction in Dimethylformamide
Cesium fluoride (CsF) in dimethylformamide (DMF) at 20–120°C offers a versatile pathway for introducing the fluoromethyl group:
- Tert-butyl (4R-cis)-6-aldehyde-2,2-dimethyl-1,3-dioxane-4-acetate is reacted with a fluorophenyl precursor in the presence of CsF.
- The reaction proceeds via nucleophilic aromatic substitution, with CsF acting as a mild fluoride source.
- Isolation through toluene extraction and methanol crystallization affords 77.8% yield and 99.7% stereoselectivity .
Critical Considerations :
- DMF’s high boiling point enables reactions at elevated temperatures without solvent evaporation.
- CsF’s low nucleophilicity reduces competing side reactions.
Alternative Sodium Methoxide Route
A less common but efficient method uses sodium methoxide (NaOMe) in THF at -15–10°C:
- N-[4-(4-fluorophenyl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl]methyl}-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide is treated with NaOMe and tert-butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate .
- The product is isolated via dichloromethane extraction and methanol crystallization, yielding 60 g of pure compound.
Unique Features :
- Sodium methoxide provides a strong alkoxide base for deprotonation.
- Low-temperature conditions preserve acid-sensitive functional groups.
Comparative Analysis of Synthetic Methods
The table below summarizes the four primary methods, highlighting yields, conditions, and stereoselectivity:
*Reported as isolated mass rather than percentage yield.
Reaction Mechanisms and Stereochemical Control
The formation of the oxazolidine ring proceeds via nucleophilic addition-cyclization between a β-amino alcohol and a carbonyl compound. The tert-butyl group serves as a protecting group , enhancing solubility and preventing racemization.
Stereochemical Outcomes :
- The chiral center at C4 and C5 arises from the use of enantiopure starting materials (e.g., (4R-cis)-configured intermediates).
- Low-temperature conditions favor kinetic control , preserving the desired (4S,5R) configuration.
Optimization Strategies for Enhanced Yield and Purity
Solvent Selection :
- THF and DMSO are preferred for their ability to dissolve polar intermediates and stabilize transition states.
- Methanol crystallization effectively removes hydrophilic impurities.
Temperature Modulation :
- Reactions requiring precise stereocontrol (e.g., NaHMDS method) benefit from cryogenic temperatures .
- Elevated temperatures (70–120°C) accelerate reactions in DMSO or DMF.
Analytical Validation :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoromethyl and iodophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences, synthetic methodologies, and purity levels among analogous compounds:
Key Comparative Findings
Physicochemical Properties
- Fluoromethyl improves metabolic stability over hydroxymethyl () but reduces solubility compared to ethoxycarbonyl propenyl groups () .
Biological Activity
Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈FNO₃
- Molecular Weight : 325.34 g/mol
- CAS Number : 1454906-58-1
The oxazolidine core structure of this compound is known to interact with various biological targets. The presence of the fluoromethyl and iodo substituents enhances its lipophilicity and potentially increases its binding affinity to target proteins.
Antimicrobial Activity
Research indicates that oxazolidine derivatives exhibit notable antimicrobial properties. In a study assessing various oxazolidine compounds, it was found that certain derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The specific compound under discussion demonstrated comparable efficacy, suggesting it may act through inhibition of bacterial protein synthesis, similar to other known oxazolidinones like linezolid .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays using cancer cell lines showed that it could induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptosis-related proteins, although further investigation is necessary to elucidate the exact pathways involved .
Neuroprotective Effects
Recent investigations have also pointed towards neuroprotective effects of oxazolidine derivatives. The compound has been tested in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells. This suggests a possible application in treating conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Assay
In another study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (p < 0.05) at concentrations above 20 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its role as an anticancer agent.
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Fluoromethyl | Increased lipophilicity |
| Iodophenyl | Enhanced binding affinity |
Q & A
Q. What are the key considerations for synthesizing Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, and how can its purity be verified?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazolidine ring via cyclization of a β-amino alcohol precursor. Key steps include:
- Reagent selection : Use of tert-butyl carbamate derivatives to introduce the tert-butoxycarbonyl (Boc) protecting group, as seen in analogous oxazolidine syntheses .
- Purification : Column chromatography (e.g., SiO₂ with gradients of n-pentane/dichloromethane) is critical for isolating the product from by-products like unreacted iodophenyl intermediates .
- Characterization : Confirm purity and structure via:
Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in further functionalization?
The tert-butyl group imposes steric constraints that:
- Limit nucleophilic attacks : Bulky substituents shield the oxazolidine ring’s nitrogen, reducing undesired side reactions (e.g., ring-opening) during derivatization .
- Direct regioselectivity : In cross-coupling reactions (e.g., Suzuki-Miyaura), the iodophenyl moiety is more reactive than the fluoromethyl group, enabling selective modification of the aryl iodide .
Methodological Tip : Use computational tools (e.g., DFT calculations) to model steric maps and predict reactive sites before experimental trials .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for this compound be resolved?
Discrepancies often arise from:
- Reaction conditions : Temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) significantly impact yields in iodophenyl coupling steps .
- By-product formation : Unreacted tert-butyl precursors or deprotected intermediates may skew purity assessments.
Resolution Strategy :
Q. What computational methods are effective for predicting the compound’s stability under varying pH and temperature conditions?
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the oxazolidine ring under acidic/basic conditions, focusing on protonation states of the nitrogen atom .
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C–F (fluoromethyl) and C–I (iodophenyl) bonds to predict thermal degradation pathways .
Experimental Validation : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and correlate results with computational predictions .
Q. How can the stereochemical configuration of the oxazolidine ring be determined, and what are the implications for biological activity?
- ROESY NMR : Detect spatial proximity between the fluoromethyl group and adjacent methyl/tert-butyl substituents to assign stereochemistry .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (note: iodophenyl groups may hinder crystallization).
Biological Relevance : Incorrect stereochemistry can drastically alter binding affinity in target proteins (e.g., enzyme inhibition assays). Always verify configuration before biological testing .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering its core structure?
Q. How do competing electronic effects (fluorine’s electronegativity vs. iodine’s polarizability) influence spectroscopic and reactivity profiles?
- ¹⁹F NMR : Fluorine’s strong electronegativity deshields neighboring protons, causing distinct splitting patterns (e.g., –CH₂F as a doublet of quartets) .
- Reactivity : The iodophenyl group’s polarizable C–I bond facilitates cross-couplings (e.g., Ullmann reactions), while the electron-withdrawing fluorine stabilizes adjacent transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
